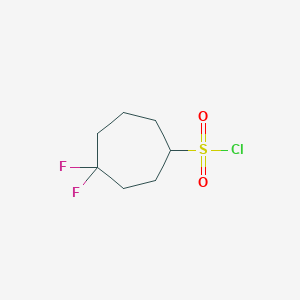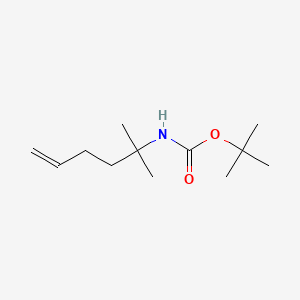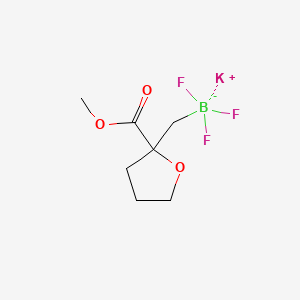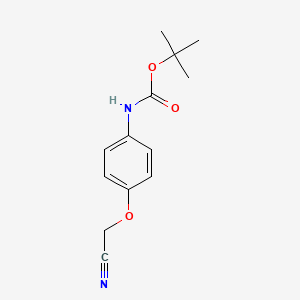
4,4-Difluorocycloheptane-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorocycloheptane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C7H11ClF2O2S It is known for its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,4-difluorocycloheptane with chlorosulfonic acid under controlled conditions . This reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4,4-difluorocycloheptane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorocycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Aplicaciones Científicas De Investigación
4,4-Difluorocycloheptane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonyl thiol derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
4,4-Dimethylcycloheptane-1-sulfonyl chloride: Similar structure but with methyl groups instead of fluorine atoms.
Cycloheptane-1-sulfonyl chloride: Lacks the fluorine substituents.
Uniqueness
4,4-Difluorocycloheptane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a seven-membered ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C7H11ClF2O2S |
|---|---|
Peso molecular |
232.68 g/mol |
Nombre IUPAC |
4,4-difluorocycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |
Clave InChI |
ITENWVFUIURXHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC(C1)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)

![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)


![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)

![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)



![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)

